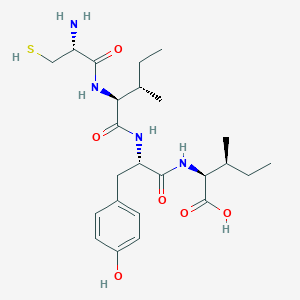![molecular formula C26H24N2S2 B14199564 2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(methylenesulfanediyl)]dianiline CAS No. 919285-24-8](/img/structure/B14199564.png)
2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(methylenesulfanediyl)]dianiline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(methylenesulfanediyl)]dianiline is an organic compound with a complex structure that includes biphenyl and dianiline groups connected by methylenesulfanediyl linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(methylenesulfanediyl)]dianiline typically involves the reaction of biphenyl derivatives with appropriate sulfanediyl and aniline precursors. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and catalysts such as palladium or copper complexes. The reaction is usually carried out under inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of automated systems and real-time monitoring can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(methylenesulfanediyl)]dianiline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Halogenation and nitration reactions can be performed using reagents like chlorine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Chlorine gas in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(methylenesulfanediyl)]dianiline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(methylenesulfanediyl)]dianiline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with cellular receptors to modulate signaling pathways involved in cell growth and differentiation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-[[1,1’-Biphenyl]-2,2’-diylbis(oxy)]dianiline
- 4,4’-Bis(4-aminophenoxy)biphenyl
- 4,4’-Diaminodiphenylmethane
Uniqueness
2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(methylenesulfanediyl)]dianiline is unique due to its methylenesulfanediyl linkages, which impart distinct chemical and physical properties. These linkages can enhance the compound’s stability and reactivity, making it suitable for specialized applications in materials science and pharmaceuticals.
Propriétés
Numéro CAS |
919285-24-8 |
|---|---|
Formule moléculaire |
C26H24N2S2 |
Poids moléculaire |
428.6 g/mol |
Nom IUPAC |
2-[[4-[4-[(2-aminophenyl)sulfanylmethyl]phenyl]phenyl]methylsulfanyl]aniline |
InChI |
InChI=1S/C26H24N2S2/c27-23-5-1-3-7-25(23)29-17-19-9-13-21(14-10-19)22-15-11-20(12-16-22)18-30-26-8-4-2-6-24(26)28/h1-16H,17-18,27-28H2 |
Clé InChI |
ZOWZWWNBLDIGJD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N)SCC2=CC=C(C=C2)C3=CC=C(C=C3)CSC4=CC=CC=C4N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


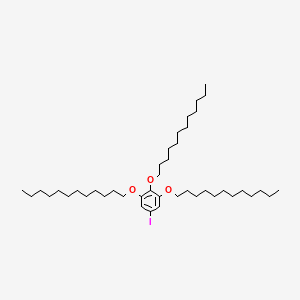
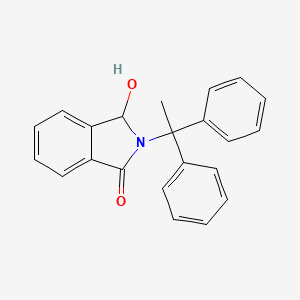
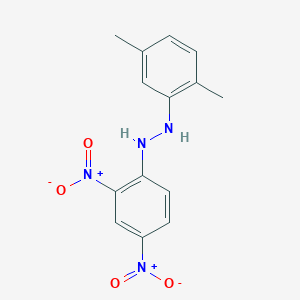
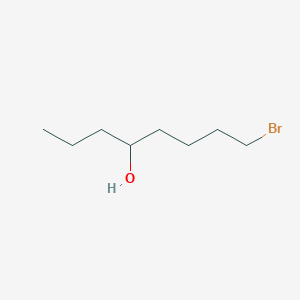
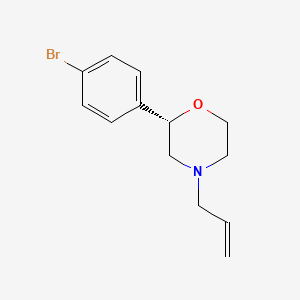
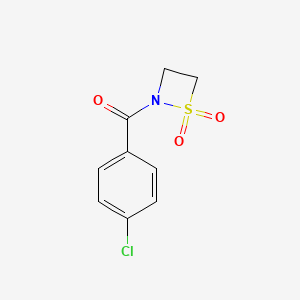
![3-[(5-Amino-6-chloropyrimidin-4-yl)amino]benzonitrile](/img/structure/B14199522.png)

![3-Methoxy-5-[(4-methylphenyl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14199533.png)
![4-{4-[(Oxan-2-yl)oxy]benzene-1-sulfonyl}phenol](/img/structure/B14199539.png)
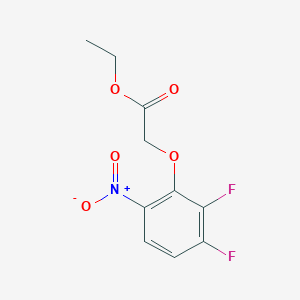
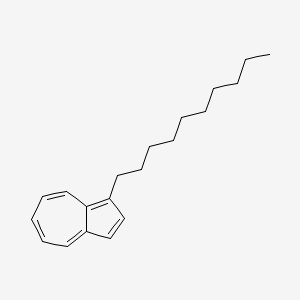
![[4-Heptoxy-3-(trifluoromethyl)phenyl]thiourea](/img/structure/B14199552.png)
